Ortho-Bromo Substituent Enhances Target Binding Affinity Compared to Non-Halogenated and Meta-Halo Analogs in Kinase Inhibition Assays
In a radiometric protein kinase assay, the ortho-bromo furanyl-thiophenyl benzamide scaffold (exemplified by the close analog 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide) demonstrated an IC₅₀ of approximately 7.7 μM against human EGFR, whereas the corresponding meta-bromo isomer exhibited no measurable inhibition (>37 μM). This represents a greater than 4.8-fold improvement in potency attributable solely to the position of the bromine substituent. The target compound, 2-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzamide, retains the ortho-bromo configuration while adding a hydroxyl group that may further enhance affinity through hydrogen-bond interactions with the kinase hinge region [1].
| Evidence Dimension | Inhibition of human EGFR kinase activity (IC₅₀) |
|---|---|
| Target Compound Data | Ortho-bromo scaffold (closest analog): IC₅₀ = 7.7 μM [1] |
| Comparator Or Baseline | Meta-bromo analog: IC₅₀ > 37 μM [1] |
| Quantified Difference | >4.8-fold improvement in potency for ortho-bromo vs. meta-bromo |
| Conditions | Radiometric assay using [γ-³²P]ATP; 1 hr incubation; human EGFR |
Why This Matters
The ortho-bromo position is critical for target engagement; procurement of analogs with alternative halogen substitution patterns is unlikely to reproduce the same biochemical activity without extensive re-optimization.
- [1] BindingDB. BDBM50129828 (CHEMBL3628796): Inhibition of human EGFR. IC₅₀ data for ortho-bromo and meta-bromo furanyl-thiophenyl benzamide analogs. Available at: https://bindingdb.org/ View Source
